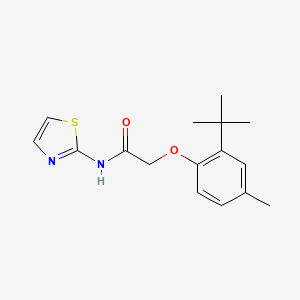

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-5-6-13(12(9-11)16(2,3)4)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLJXPHVMJMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-tert-butyl-4-methylphenol with an appropriate halogenating agent.

Thiazole Ring Formation: The thiazole ring can be formed by reacting a suitable thioamide with a halogenated acetic acid derivative.

Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole derivative under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Biological Activities

Antioxidant Properties

Research has indicated that compounds similar to 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide exhibit significant antioxidant activities. For instance, studies have shown that thiazole derivatives can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for neurodegenerative diseases where oxidative damage is a key factor .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives have shown cytotoxic effects against breast cancer cells while exhibiting lower toxicity towards normal cells . This selective cytotoxicity makes it a promising candidate for further development in cancer therapeutics.

Applications in Drug Development

Given its biological activities, this compound is being explored as a scaffold for designing new drugs. Its ability to modulate biological pathways suggests potential applications in treating conditions such as:

- Cancer : Targeting specific pathways involved in tumor growth and survival.

- Neurodegenerative Diseases : Mitigating oxidative stress-related damage.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its antioxidant properties can be harnessed in polymers and coatings to enhance durability and resistance to degradation caused by environmental factors.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Analysis

The biological and physicochemical properties of N-(1,3-thiazol-2-yl)acetamides are highly dependent on substituents attached to the acetamide and aryl/heteroaryl moieties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected N-(1,3-thiazol-2-yl)acetamides

*Molecular weights calculated from molecular formulas.

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Cl, Br): Chloro and bromo substituents (e.g., in and ) enhance molecular stability and may improve binding affinity to hydrophobic targets but reduce aqueous solubility .

- Heterocyclic Moieties (e.g., pyrimidine in SirReal2): These groups enable specific interactions with enzymatic targets, as seen in SirReal2's inhibition of SIRT2 .

Key Activities of Analogs

- Nrf2/ARE Pathway Activation: CPN-9 (2,4,6-trimethylphenoxy derivative) demonstrates activation of the Nrf2/ARE pathway, a critical regulator of cellular defense against oxidative stress .

- Enzyme Inhibition: SirReal2’s sulfanyl-pyrimidine group facilitates potent SIRT2 inhibition, highlighting the role of heterocycles in target specificity .

- Antimicrobial and Structural Studies: Derivatives like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide are characterized for their crystal structures, providing insights into hydrogen-bonding networks and stability .

Activité Biologique

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed exploration of its biological activity, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Phenoxy group : Derived from 2-tert-butyl-4-methylphenol.

- Thiazole moiety : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Acetamide functionality : Contributes to its biological activity.

Molecular Formula

- C15H18N2O2S

Molecular Weight

- 290.38 g/mol

Physical Properties

- Solubility : Soluble in organic solvents; insoluble in water.

- Melting Point : Approximately 100 °C.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including those related to the structure of this compound. Notably, thiazole compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- MTT Assay Results :

- Mechanism of Action :

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. The presence of electron-donating groups in the phenolic part enhances their activity against various pathogens.

Antimicrobial Efficacy

- In comparative studies, compounds with thiazole rings showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting potency comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxicity |

| Methyl Group at Position 4 | Enhances electron donation, increasing activity |

| Acetamide Group | Contributes to solubility and bioavailability |

Studies suggest that modifications to the thiazole and phenolic portions can significantly alter the efficacy of the compound against specific cancer types or bacterial strains .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Reaction between appropriate thioamide precursors and α-halo ketones.

- Coupling Reaction : The phenolic component is introduced through nucleophilic substitution reactions.

- Acetamide Formation : Final acylation step to attach the acetamide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.